squasapogenol squasapogenol
Brand Name: Vulcanchem
CAS No.: 149183-66-4
VCID: VC0115530
InChI: InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1
SMILES: CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C
Molecular Formula: C30H48O2
Molecular Weight: 440.7 g/mol

squasapogenol

CAS No.: 149183-66-4

Main Products

VCID: VC0115530

Molecular Formula: C30H48O2

Molecular Weight: 440.7 g/mol

squasapogenol - 149183-66-4

CAS No. 149183-66-4
Product Name squasapogenol
Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
IUPAC Name (3S,6aR,6bS,8aR,9R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,9-diol
Standard InChI InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1
Standard InChIKey ZQENWRDSPSBPLG-FDFUJUHWSA-N
Isomeric SMILES C[C@@]12CC[C@@]3(C(=C1CC(C[C@H]2O)(C)C)C=C[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C
SMILES CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C
Canonical SMILES CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C
Synonyms olean-11,13(18)-diene-3,22-diol
squasapogenol
PubChem Compound 192439
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator